2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that features a fused imidazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with glyoxal or its derivatives, followed by cyclization in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed:
Oxidation: Formation of corresponding imidazo[1,2-c]pyrimidine-5-one derivatives.
Reduction: Formation of dihydro derivatives with reduced double bonds.
Substitution: Formation of alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways, particularly in enzyme inhibition.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, it can modulate signaling pathways involved in cell proliferation and survival . This dual inhibition can lead to the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused ring system but differs in the position of nitrogen atoms.
Imidazo[1,5-a]pyridine: Another fused heterocycle with different biological properties and applications.
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Uniqueness: 2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is unique due to its specific ring fusion and the ability to act as a dual inhibitor, making it a valuable scaffold in medicinal chemistry for developing targeted therapies.
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H7N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-2,7H,3-4H2 |
InChI Key |
HQWGNSPBQFGZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=NC2=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.